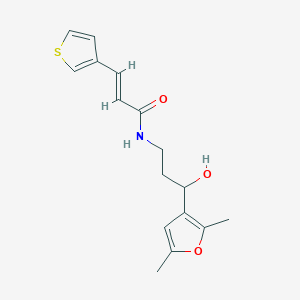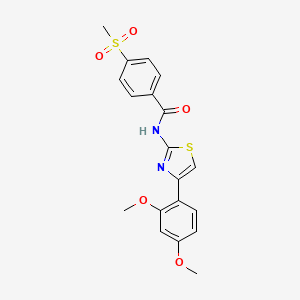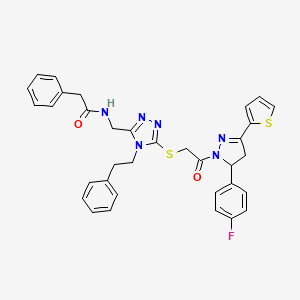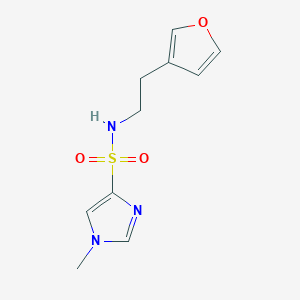
2-(2-Nitrophenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Nitrophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “2-(2-Nitrophenoxy)butanoic acid” is1S/C10H11NO5/c1-2-8(10(12)13)16-9-6-4-3-5-7(9)11(14)15/h3-6,8H,2H2,1H3,(H,12,13) . This indicates the presence of a butanoic acid group attached to a nitrophenoxy group.
Aplicaciones Científicas De Investigación
Photoresponsive Drug Carriers
A study demonstrated the use of a photolabile derivative, 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid (HMNB), to create photoresponsive nanogels. These nanogels, when used with hyaluronate, could effectively cage and release antitumor drugs upon photoactivation, significantly improving tumor-cell-killing efficacy under local light irradiation (Park et al., 2013).
Nuclear Waste Solvent Extraction
Another study explored the use of a compound structurally similar to 2-(2-Nitrophenoxy)butanoic acid, known as Cs-7SB, in the extraction of cesium and strontium from nuclear waste solutions. This study focused on understanding the radiation-chemical robustness of Cs-7SB, revealing its susceptibility to nitration and providing insights into the design of more effective extraction systems (Swancutt et al., 2011).
Synthetic Methodology Improvement
Research has also been conducted on improving the synthesis of 2-(2-nitrophenoxy) acetic acid, a compound closely related to 2-(2-Nitrophenoxy)butanoic acid. The study provided a new method with advantages such as convenience, mild reaction conditions, and cost-effectiveness, suitable for industrial processes (Dian, 2012).
Lipophilicity Studies
There's also significant research on the lipophilicity of nitrophenols, which is essential for understanding the behavior of compounds like 2-(2-Nitrophenoxy)butanoic acid in various environments. This study helps in predicting how such compounds might interact with biological systems or environments (Abraham et al., 2000).
Antifungal and Herbicidal Activities
Furthermore, studies have been conducted on derivatives of phenoxy butanoic acids, revealing interesting properties like antifungal activity, as seen in the 2-[(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]butanoic acid. This research provides insights into the potential of similar compounds in agricultural and pharmaceutical applications (Zakrzewski & Krawczyk, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-nitrophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-8(10(12)13)16-9-6-4-3-5-7(9)11(14)15/h3-6,8H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJNECLYYSXWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide](/img/structure/B2664869.png)

![Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2664872.png)


![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2664877.png)
![2-(3-bromo-4-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2664880.png)

![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B2664882.png)


![1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2664885.png)
![Urea,N-(1,1-dimethylethyl)-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2664887.png)
